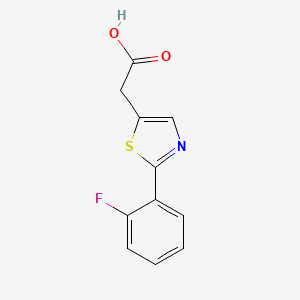

2-(2-(2-Fluorophenyl)thiazol-5-yl)acetic acid

Description

Properties

IUPAC Name |

2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2S/c12-9-4-2-1-3-8(9)11-13-6-7(16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXSCEXPCSSGSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(S2)CC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis with Post-Functionalization

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole ring. For the target compound, this method involves:

- Thioamide Preparation : Treating 2-fluorobenzamide with Lawesson’s reagent to generate 2-fluorophenyl thioamide.

- Cyclization with α-Haloester : Reacting the thioamide with ethyl bromoacetate in tetrahydrofuran (THF) under reflux, forming the thiazole ring with an ethyl ester group at position 5.

- Ester Hydrolysis : Saponifying the ester using aqueous sodium hydroxide to yield the carboxylic acid.

Key Conditions :

Ultrasound-Assisted Cyclocondensation

Green chemistry approaches leverage ultrasound irradiation to accelerate reactions. A modified protocol involves:

- Reactants : 2-fluorophenyl isothiocyanate and ethyl 2-chloroacetoacetate.

- Base and Solvent : Potassium carbonate in water.

- Ultrasound Parameters : 35 kHz, 25°C, 3–5 minutes.

This method reduces reaction times from hours to minutes, minimizing byproduct formation. Post-synthesis hydrolysis with hydrochloric acid completes the conversion to the carboxylic acid.

Advantages :

- Time Efficiency : 95% reduction in reaction time compared to conventional heating.

- Environmental Impact : Water as a solvent aligns with green chemistry principles.

Post-Synthetic Modifications and Coupling Strategies

Carbodiimide-Mediated Coupling

Comparative Analysis of Methodologies

*Theoretical yields based on analogous reactions.

Industrial-Scale Considerations from Patent Literature

Patent WO2014132270A2 highlights critical factors for scalability:

Chemical Reactions Analysis

Types of Reactions: 2-(2-(2-Fluorophenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the thiazole ring to its corresponding sulfone derivative.

Reduction: Reduction reactions can reduce the thiazole ring, leading to the formation of thiazolidine derivatives.

Substitution: Substitution reactions at the fluorophenyl group can introduce different functional groups, altering the compound's properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed:

Sulfone Derivatives: Resulting from oxidation reactions.

Thiazolidine Derivatives: Resulting from reduction reactions.

Substituted Fluorophenyl Derivatives: Resulting from substitution reactions.

Scientific Research Applications

2-(2-(2-Fluorophenyl)thiazol-5-yl)acetic acid has shown promise in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-(2-Fluorophenyl)thiazol-5-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its antioxidant properties may result from the scavenging of free radicals.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Aromatic Core Variations

a. 2-(4-Phenyl-1,3-thiazol-5-yl)acetic Acid

- Structure : Differs by the phenyl group at thiazole position 4 instead of 2.

- Properties : Molecular weight = 219.26 g/mol; CAS 859482-70-5 .

- Comparison: The positional isomerism significantly alters electronic distribution.

b. Furanyl-1,3-thiazol-2-yl and Benzoxazol-5-yl Acetic Acid Derivatives

- Example: trans-2-[4-[3-(3,4-Dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid (IC50 ≈ 200 nM against heparanase) .

- Comparison : Replacing the thiazole core with benzoxazole reduces sulfur-mediated interactions but introduces oxygen’s hydrogen-bonding capability. The fluorophenyl group in the target compound may enhance target affinity compared to dichlorophenyl analogs.

Functional Group Modifications

a. GW501516 (PPARδ Agonist)

- Structure: 2-(2-Methyl-4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methyl)thio)phenoxy)acetic acid .

- Comparison: The phenoxy-acetic acid linker in GW501516 versus direct thiazole-acetic acid linkage in the target compound alters pharmacokinetics. GW501516’s trifluoromethylphenyl group increases lipophilicity, whereas the 2-fluorophenyl group in the target may improve metabolic stability.

b. Ethyl 2-{[(2-Chloro-6-fluorophenyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

- Structure : Features an ester group instead of acetic acid and a 2-chloro-6-fluorophenyl substituent .

- Comparison : The ester group reduces polarity, enhancing cell membrane permeability but requiring metabolic activation. The chloro-fluoro substitution pattern may confer broader halogen bonding compared to the target’s single fluorine.

Biological Activity

The compound 2-(2-(2-Fluorophenyl)thiazol-5-yl)acetic acid is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Thiazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of 2-(2-(2-Fluorophenyl)thiazol-5-yl)acetic acid can be represented as follows:

This compound features a thiazole ring, which is crucial for its biological activity. The presence of the fluorophenyl group enhances its pharmacological profile by potentially increasing lipophilicity and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to 2-(2-(2-Fluorophenyl)thiazol-5-yl)acetic acid have shown significant activity against various strains of bacteria, including drug-resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 2 to 64 µg/mL against S. aureus, indicating promising antibacterial potential .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 23a | S. aureus | 2–64 |

| 28b | S. aureus | 8–32 |

| Control | Vancomycin-resistant E. faecalis | 64 |

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer properties. Research indicates that certain thiazole compounds can inhibit cellular proliferation in cancer cell lines by inducing apoptosis. For example, derivatives targeting cyclin-dependent kinases (CDKs) have shown effectiveness in reducing the expression levels of anti-apoptotic proteins like Mcl-1, leading to increased cancer cell death .

Case Study: CDK Inhibition by Thiazole Derivatives

A study evaluated various thiazole derivatives for their ability to inhibit CDK9-mediated transcription in human cancer cells. The results demonstrated that specific thiazole compounds significantly reduced Mcl-1 levels and triggered apoptosis .

The mechanism by which thiazole derivatives exert their biological effects often involves interaction with specific molecular targets. For instance, the aforementioned bis(thiazol-5-yl)phenylmethane derivatives were shown to bind to the MurC ligase of S. aureus, disrupting bacterial cell wall synthesis .

In anticancer applications, thiazoles may modulate signaling pathways associated with cell cycle regulation and apoptosis through their interaction with CDKs .

Q & A

Q. What are the optimal synthetic routes for 2-(2-(2-fluorophenyl)thiazol-5-yl)acetic acid, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step reactions, including cyclization of thioamide intermediates and subsequent functionalization. Key steps include:

- Cyclization : Using reagents like POCl₃ or Hantzsch thiazole synthesis conditions to form the thiazole ring .

- Acetic acid moiety introduction : Alkylation or coupling reactions (e.g., nucleophilic substitution) under inert atmospheres (N₂/Ar) to prevent oxidation .

- Critical parameters : Temperature control (60–100°C), pH adjustments (e.g., buffered aqueous phases), and solvent selection (DMSO or acetonitrile for polar intermediates) . Yield optimization requires monitoring via TLC/HPLC and purification via recrystallization or column chromatography .

Q. Which analytical techniques are most reliable for characterizing 2-(2-(2-fluorophenyl)thiazol-5-yl)acetic acid and its intermediates?

- Structural confirmation : ¹H/¹³C NMR to verify substituent positions on the thiazole ring and acetic acid group .

- Purity assessment : HPLC with UV detection (λ = 254–280 nm) and mass spectrometry (ESI-MS) for molecular ion validation .

- Crystallography : Single-crystal X-ray diffraction for absolute configuration determination (e.g., resolving fluorophenyl-thiazole spatial orientation) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- In vitro enzyme inhibition : Use fluorometric assays (e.g., COX-2 or kinase targets) with IC₅₀ calculations .

- Cellular models : Dose-response studies in cancer cell lines (MTT assay) or bacterial cultures (MIC determination) .

- Controls : Include structurally similar analogs (e.g., non-fluorinated phenyl-thiazole derivatives) to isolate fluorine’s electronic effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

- Substituent variation : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate thiazole ring reactivity .

- Acetic acid optimization : Esterify or amidate the carboxylic acid to improve membrane permeability .

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins like cyclooxygenase .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

- Standardized protocols : Replicate assays under identical conditions (pH, temperature, solvent) to isolate variability .

- Metabolic stability tests : Assess compound degradation in liver microsomes to explain discrepancies in in vivo vs. in vitro results .

- Orthogonal assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cell-based reporter systems .

Q. How can computational modeling predict the reactivity and stability of 2-(2-(2-fluorophenyl)thiazol-5-yl)acetic acid under varying conditions?

- Reaction pathway simulations : Apply density functional theory (DFT) to model cyclization and side reactions (e.g., ring-opening) .

- Degradation prediction : Use software like SPARC or ADMET Predictor to identify labile bonds (e.g., ester or amide hydrolysis) .

- Solvent effects : COSMO-RS calculations to optimize solubility and stability in aqueous buffers .

Q. What methodologies are recommended for evaluating in vivo toxicity and pharmacokinetics?

- Acute toxicity : Rodent models with histopathology and serum biomarker analysis (e.g., ALT/AST for hepatotoxicity) .

- Pharmacokinetics : LC-MS/MS to measure plasma half-life, bioavailability, and metabolite profiling .

- Tissue distribution : Radiolabeled compound tracking (³H or ¹⁴C) to assess accumulation in target organs .

Q. How can researchers design stability studies to assess long-term storage conditions?

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .

- Analytical monitoring : Use stability-indicating HPLC methods to quantify degradation products (e.g., fluorophenyl hydrolysis byproducts) .

- Formulation testing : Lyophilization or encapsulation in cyclodextrins to enhance shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.